![molecular formula C16H18O2 B591184 [1,1-Biphenyl]-2,4-diol,3,5-diethyl- CAS No. 131844-73-0](/img/structure/B591184.png)
[1,1-Biphenyl]-2,4-diol,3,5-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 3 positions, and phenyl and ethyl groups at the 4 and 2,6 positions, respectively. This compound is part of the phenol family, known for its aromatic ring structure and hydroxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- can be achieved through various methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the reaction of 4-phenyl-2,6-diethylbenzene with a strong base, such as sodium hydroxide, to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol (C6H5OH): A simpler phenolic compound with a single hydroxyl group.
2,6-Diethylphenol (C10H14O): A phenol derivative with ethyl groups at the 2 and 6 positions.
4-Phenylphenol (C12H10O): A phenol derivative with a phenyl group at the 4 position.
Uniqueness
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- is unique due to the combination of phenyl and ethyl groups along with two hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
131844-73-0 |
---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.318 |
IUPAC-Name |
4-ethyl-2-(3-ethyl-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-3-11-5-7-16(18)14(9-11)13-6-8-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
MBLSJHIIYBLLNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.